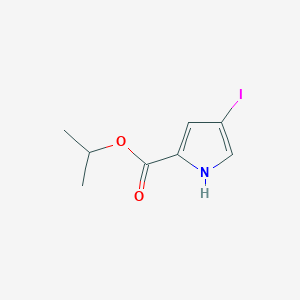

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate

Description

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring an iodo substituent at the 4-position and a propan-2-yl (isopropyl) ester group at the 2-position. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity and biological activity.

Properties

IUPAC Name |

propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEMBMUJRQXGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative followed by esterification. One common method involves the reaction of 4-iodopyrrole-2-carboxylic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted pyrrole derivatives.

Oxidation: Formation of pyrrolinones or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate can serve as a precursor in the synthesis of bioactive compounds that target cancer cells. For instance, derivatives of pyrrole have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines .

b. ACE Inhibitors

Compounds similar to this compound have been implicated in the development of angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension and heart failure. The synthesis of such compounds often involves modifications of pyrrole structures, making this compound a valuable intermediate in pharmaceutical development .

Organic Synthesis

a. Building Block for Heterocycles

this compound acts as an important building block in the synthesis of various heterocyclic compounds. Its iodinated structure allows for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex molecules with diverse functionalities .

b. Synthesis of Novel Materials

The compound is also utilized in the synthesis of novel materials such as polymers and dyes. Its unique chemical properties facilitate the formation of conjugated systems, which are essential in developing organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Material Science

a. Conductive Polymers

Research has shown that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability. This compound can be polymerized to form conductive films that are useful in various electronic applications .

b. Sensors

Due to its electroactive properties, this compound can be employed in the fabrication of sensors for detecting environmental pollutants or biological markers. The functional groups present in the compound can be tailored to improve selectivity and sensitivity towards specific analytes .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines when modified with additional functional groups | Drug development |

| ACE Inhibitors | Utilized as a precursor for synthesizing novel ACE inhibitors with improved efficacy | Hypertension treatment |

| Conductive Polymers | Developed a new class of conductive polymers with enhanced electrical properties | Electronics industry |

Mechanism of Action

The mechanism of action of Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with biological targets. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Features

A comparison of structural analogs highlights variations in substituents and ester groups (Table 1).

*Calculated based on formula C₈H₁₀INO₂.

Key Observations :

- Ester Bulk : The propan-2-yl ester introduces steric hindrance, which may reduce reaction rates in nucleophilic acyl substitutions compared to ethyl or methyl esters .

Physicochemical Properties

- Solubility : Ethyl 4-formyl-1H-pyrrole-2-carboxylate is reported to have moderate solubility in polar aprotic solvents (e.g., dichloromethane), while halogenated analogs like Ethyl 4-chloro-1H-pyrrole-2-carboxylate exhibit lower solubility due to increased hydrophobicity . The target compound’s isopropyl ester likely further reduces water solubility.

- Stability: Iodo-substituted pyrroles are generally stable under inert conditions but may undergo photodehalogenation if exposed to UV light, a property less pronounced in chloro analogs .

Computational Studies

Density functional theory (DFT) analyses, such as those employing the B3LYP functional , predict that electron-withdrawing groups (e.g., iodo or formyl) at the 4-position decrease the pyrrole ring’s electron density, enhancing electrophilic substitution at the 5-position. Comparative studies suggest that the iodo substituent’s polarizability contributes to greater intramolecular charge transfer than chloro or formyl groups .

Biological Activity

Introduction

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole-based compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an isopropyl ester and an iodine atom at the 4-position. This unique structure may influence its interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀I₁N₁O₂ |

| Molecular Weight | 273.09 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The iodine atom may enhance lipophilicity and metabolic stability, while the carboxylate group can participate in hydrogen bonding with enzyme active sites.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity: Similar pyrrole derivatives have shown effectiveness against bacterial and fungal pathogens.

Case Study: Antimicrobial Properties

A study investigated the antimicrobial activity of various pyrrole derivatives, including this compound. The compound was tested against a panel of bacteria and fungi.

Table 2: Antimicrobial Activity Results

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results indicated that this compound exhibited moderate antimicrobial activity, particularly against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.

Case Study: Antitumor Activity

Another research focused on the antitumor properties of pyrrole derivatives. In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines.

Table 3: Antitumor Activity Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| MCF7 (Breast Cancer) | 20 |

The compound showed significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Research into the SAR of pyrrole derivatives has revealed that modifications at specific positions can enhance biological activity. For example, substituents at the 4-position significantly affect enzyme binding affinity and selectivity.

Key Findings:

- Iodine Substitution: The presence of iodine at the 4-position improves metabolic stability.

- Isopropyl Group: The isopropyl group contributes to hydrophobic interactions with target proteins.

Q & A

Q. What synthetic routes are recommended for preparing Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate, and what purification methods are effective?

- Methodological Answer : A common approach involves functionalizing the pyrrole ring via iodination. For example, diazomethane in dichloromethane with triethylamine can introduce reactive intermediates at low temperatures (–20°C to –15°C) for 40–48 hours . Post-reaction, purification via column chromatography (ethyl acetate/hexane, 1:4 ratio) is effective for isolating the product . Recrystallization from 2-propanol or methanol further enhances purity . Stabilizing agents like BHT (0.015–0.04%) may be required for long-term storage of iodinated pyrroles .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : To confirm carbonyl (C=O) and pyrrole ring vibrations.

- NMR : ¹H/¹³C NMR for substituent positioning (e.g., propan-2-yl ester, iodo group).

- X-ray crystallography : For resolving stereochemistry and crystal packing, as demonstrated in structurally similar pyrrole derivatives .

- HPLC : To assess purity and identify impurities using reference standards .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Stabilizers like BHT (butylated hydroxytoluene) are recommended for halogenated pyrroles to inhibit radical-mediated decomposition . Regular purity checks via HPLC or TLC are advised .

Advanced Research Questions

Q. What strategies optimize iodination regioselectivity on the pyrrole ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Using directing groups (e.g., carboxylate esters) at the 2-position directs electrophilic iodination to the 4-position. Computational modeling (DFT) can predict reactive sites, while reaction conditions (e.g., low temperature, iodine source) minimize side reactions . Monitoring via in-situ NMR or LC-MS helps track intermediate formation .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond angles and torsional conformations. For example, in related pyrrole-carboxylates, crystallography confirmed the ester group’s planarity and hydrogen-bonding interactions with adjacent substituents . Pairing this with Hirshfeld surface analysis clarifies packing interactions that may affect reactivity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

- Methodological Answer : Racemization risks arise during esterification. Using chiral auxiliaries (e.g., (2S)-prolinol derivatives) or enzymatic resolution (lipases) can enhance enantiopurity . Advanced chromatographic methods (e.g., chiral HPLC) or circular dichroism (CD) spectroscopy validate enantiomeric excess .

Q. How do solvent and catalyst choices impact reaction yields in cross-coupling reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for Suzuki-Miyaura couplings, while Pd(PPh₃)₄ or NiCl₂(dppp) catalysts improve efficiency. For example, triethylamine in dichloromethane facilitates diazo coupling with yields >85% under optimized conditions . Contradictory yield reports often stem from trace moisture or oxygen; rigorous inert atmosphere protocols (Schlenk line) mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.